(rac)-Boc-beta,beta-difluoro-Phe-OH
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Description
(Rac)-Boc-beta,beta-difluoro-Phe-OH is a synthetic compound used in scientific research for its unique properties. This compound is a derivative of the amino acid phenylalanine and is commonly used in the field of medicinal chemistry.
Scientific Research Applications
Fluorinated Liquid Crystals
Nicoletti et al. (2007) described the synthesis of stereospecifically fluorinated compounds, including difluoro- and trifluoro- rac-3 and rac-4, where fluorine atoms are positioned adjacently. These compounds exhibit negative dielectric anisotropy, suggesting applications in liquid crystal displays and other electronic devices (Nicoletti, M., Bremer, M., Kirsch, P., & O'Hagan, D., 2007).
Polymer Microstructures
Thomas (2010) focused on the synthesis of aliphatic polyesters, notably from the ring-opening polymerization (ROP) of lactide (LA) and beta-butyrolactone (BBL), producing poly(lactide) (PLA) and poly(3-hydroxybutyrate) (PHB). These materials have biocompatible and biodegradable properties, suitable for medical and agricultural applications (Thomas, C. M., 2010).
Rosmarinic Acid Interactions
Peng et al. (2015) and Ferraro et al. (2015) investigated the interactions between rosmarinic acid (RA) and proteins like bovine serum albumin and milk casein. These studies highlight RA's potential in food science and pharmacology due to its antioxidant properties and interactions with proteins, which may influence the bioavailability and efficacy of nutraceuticals and functional foods (Peng, X. et al., 2015); (Ferraro, V. et al., 2015).
Electrochemical Sensing
Henke et al. (2018) enhanced the electrochemical efficiency of hydroxyl radical formation on diamond electrodes by functionalizing them with hydrophobic monolayers. This approach may lead to improved methods for generating reactive species for environmental remediation or analytical chemistry applications (Henke, A. H. et al., 2018).
properties
IUPAC Name |
3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJRQRMAWZNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(rac)-Boc-beta,beta-difluoro-Phe-OH |
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